2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chlorophenyl group, an ethoxy-hydroxyphenyl group, and a chromeno-pyrrole core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.
Ethoxy-hydroxyphenyl group addition: This can be done through an etherification reaction followed by hydroxylation.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and potential biological activities, it can be explored as a lead compound for the development of new drugs.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, resulting in various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(2-CHLOROPHENYL)METHYL]-1-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H22ClNO5 |
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Molecular Weight |
475.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22ClNO5/c1-3-33-22-13-16(9-10-20(22)30)24-23-25(31)18-12-15(2)8-11-21(18)34-26(23)27(32)29(24)14-17-6-4-5-7-19(17)28/h4-13,24,30H,3,14H2,1-2H3 |
InChI Key |
OGKIXZRDBHAFQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)C)O |
Origin of Product |
United States |
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